1-Amino-2,6-dimethylpiperidine

Catalog No.
S705357
CAS No.
39135-39-2
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2,6-dimethylpiperidine

CAS Number

39135-39-2

Product Name

1-Amino-2,6-dimethylpiperidine

IUPAC Name

2,6-dimethylpiperidin-1-amine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-6-4-3-5-7(2)9(6)8/h6-7H,3-5,8H2,1-2H3

InChI Key

UAHWWAIVYPJROV-UHFFFAOYSA-N

SMILES

CC1CCCC(N1N)C

Canonical SMILES

CC1CCCC(N1N)C

The exact mass of the compound 1-Amino-2,6-dimethylpiperidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223069. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Amino-2,6-dimethylpiperidine (CAS 39135-39-2) is a sterically hindered, cyclic N-amino compound primarily utilized as a specialized building block in pharmaceutical manufacturing and advanced organic synthesis. Characterized by its piperidine ring substituted with two methyl groups at the 2 and 6 positions, this liquid reagent provides unique steric bulk adjacent to the N-N bond. It is most prominently recognized as the essential precursor for the synthesis of the diuretic active pharmaceutical ingredient (API) Clopamide. Beyond API production, it serves as a critical reactant for the stereocontrolled synthesis of hydrazones, amides, and superelectrophilic intermediates, offering distinct conformational control that unhindered analogs cannot achieve.

Procurement Fit

Pharmaceutical intermediate synthesis – Enables clopamide and pirsidomine manufacture; cis-2,6-dimethyl stereochemistry is structurally required for final drug substances.
Nitrosamine risk-mitigated workflows – Steric 2,6-dimethyl substitution confers reported resistance to N-nitrosation, relevant for ICH M7 control strategy evaluation.
Ion channel modulator research – Reported nicotinic receptor channel site binding context supports use as a building block for allosteric modulator libraries.

Attempting to substitute 1-amino-2,6-dimethylpiperidine with its unhindered counterpart, 1-aminopiperidine, fundamentally compromises both structural integrity and reaction selectivity. In pharmaceutical applications, the 2,6-dimethyl substitution is not merely a physical modifier but a critical component of the final pharmacophore; lacking these methyl groups results in an entirely different, non-compliant molecule that fails to meet the specifications for Clopamide. In synthetic methodology, the absence of the alpha-methyl groups removes the steric shielding around the hydrazine moiety, leading to altered E/Z hydrazone ratios, decreased stability of superelectrophilic intermediates, and a higher propensity for unwanted nucleophilic side reactions. Consequently, for workflows requiring precise steric environments or specific API targets, substitution leads to complete synthetic failure [1].

Substitution Risk

1-Aminopiperidine
Lacks 2,6-dimethyl steric shielding; reaction mechanism may shift from E2 to SN2, and nitrosation susceptibility is reported to be ~10-fold higher.
2-Methyl analogs
Reported nicotinic receptor binding affinity is substantially lower (~68-fold context) and SAR profile does not replicate the synergistic effect of a second α-methyl group.
2,6-Dimethylpiperidine
Missing N-amino handle prevents hydrazone formation and 1,5-cyclization, limiting derivatization options critical for generating superelectrophilic intermediates.

Clopamide Precursor Structural Compliance

In the manufacturing of the diuretic Clopamide, the exact steric and structural profile of the amine nucleophile is non-negotiable. 1-Amino-2,6-dimethylpiperidine provides the exact 2,6-dimethylpiperidino moiety required for the drug's efficacy. Substituting with 1-aminopiperidine results in an unmethylated off-target analog that has 0% compliance with the required API structure [1].

Evidence DimensionPharmacophore structural matching for Clopamide
Target Compound Data100% structural match for the 2,6-dimethylpiperidino moiety
Comparator Or Baseline1-Aminopiperidine (0% match, yields unmethylated off-target analog)
Quantified DifferenceComplete retention of the required di-methylated steric profile vs. total loss of target API identity
ConditionsStandard amidation with 4-chloro-3-sulfamoylbenzoyl chloride

Procurement must secure this exact CAS number to ensure regulatory compliance and biological efficacy in Clopamide manufacturing.

Process yield
Head-to-head
Target route: >90% yield vs. prior art: 65% yield
Supports process route selection
Pd/Fe(II) catalyst, solvent-minimized hydrogenation; eliminates 100–150 g ammonia per kg product.

Steric Control in Hydrazone Formation

The presence of two methyl groups at the C2 and C6 positions creates a highly hindered local environment around the N-N bond. Compared to the unhindered 1-aminopiperidine, this steric bulk restricts N-N bond rotation and dictates specific E/Z geometries when forming hydrazones with bulky aldehydes or ketones, preventing unwanted nucleophilic side reactions [1].

Evidence DimensionAlpha-position steric bulk (adjacent to N-N bond)
Target Compound DataTwo methyl groups at C2 and C6 provide high local steric hindrance
Comparator Or Baseline1-Aminopiperidine (zero alpha-methyl groups, unhindered)
Quantified DifferenceSignificant restriction of N-N bond rotation and enhanced stereocontrol compared to the unhindered analog
ConditionsCondensation reactions with bulky aldehydes or ketones

Enables chemists to enforce strict conformational control in complex ligand design and superelectrophilic cyclizations.

Nitrosation rate
Cross-study
10-fold slower than piperidine
Supports nitrosamine risk mitigation evaluation
Relative rate 10 (piperidine = 100); complete suppression observed in confirmatory study (pH 4.1, 27 °C).

Scalable Supply via Direct Hydrogenation

From a procurement and supply chain perspective, 1-amino-2,6-dimethylpiperidine can be efficiently accessed via the selective ring hydrogenation of 2,6-lutidine. Advanced heterogeneous catalysts (e.g., Co3O4/PNC) achieve up to 89% yield in a single step. This is vastly superior to multi-step de novo piperidine ring syntheses, which typically suffer from overall yields below 50% and require multiple costly isolations[1].

Evidence DimensionCatalytic synthesis yield from 2,6-lutidine
Target Compound DataUp to 89% yield via direct selective ring hydrogenation
Comparator Or BaselineMulti-step de novo piperidine ring synthesis (<50% overall yield)
Quantified DifferenceHigh-yield, single-step catalytic access vs. low-yield, multi-step assembly
ConditionsHigh-pressure hydrogenation (30 bar H2, 120 °C) of 2,6-lutidine

Guarantees a robust, scalable, and potentially biomass-derivable supply chain, reducing long-term procurement risks.

nAChR channel Ki
Head-to-head
68-fold higher affinity
Supports scaffold preference for ion channel modulator research
[³H]H12-HTX binding, Torpedo californica; Ki 8.8 μM vs. 600 μM for 2-methylpiperidine.

Liquid-Phase Handling Advantages

1-Amino-2,6-dimethylpiperidine is a liquid at standard conditions (boiling point 65-80 °C at 30 mmHg), which allows for direct, precise volumetric dosing. In contrast, many alternative hydrazine derivatives or salts (such as hydrazine sulfate) are solids that require pre-dissolution, filtration, and pose dust exposure risks during scale-up [1].

Evidence DimensionPhysical state and dosing precision
Target Compound DataLiquid at standard conditions (density ~0.865 g/mL), allowing direct volumetric dosing
Comparator Or BaselineSolid hydrazine salts (e.g., hydrazine sulfate), requiring pre-dissolution
Quantified DifferenceEliminates dissolution bottlenecks and solid-handling exposure risks
ConditionsStandard laboratory or pilot-plant batching at 20-25 °C

Streamlines manufacturing workflows and is highly compatible with automated liquid-handling and continuous flow reactors.

Amine basicity
Predicted
pKa 8.23 vs. 10.82 (parent)
Supports neutral fragment design for CNS permeability context
Predicted values; ~87% un-ionized at pH 7.4 vs. >99.9% ionized for 2,6-dimethylpiperidine. Validate experimentally.
Antiarrhythmic SAR
Class-level
2,6-Dimethylpiperidine scaffold identified as critical for in vivo endpoint profile in coronary-ligated dog model.
Supports medicinal chemistry scaffold selection context
Class-level SAR; specific comparator Ki/ED₅₀ data not reported. Model-response endpoint review recommended.
HDN mechanism
Cross-study
E2 elimination (hindered) vs. SN2 substitution (unhindered piperidine)
Supports catalyst benchmarking for nitrogen heterocycles
Ni₂P/SiO₂, 3000 ppm S, 3.1 MPa; mechanism switch driven by 2,6-dimethyl steric encumbrance.

Clopamide API Manufacturing

As the direct amine nucleophile required to react with 4-chloro-3-sulfamoylbenzoyl chloride, this compound is the non-negotiable starting material for producing the diuretic Clopamide. Its procurement is essential for generic manufacturers maintaining this specific product line, as no other amine can yield the correct active pharmaceutical ingredient [1].

Stereocontrolled Hydrazone Ligands

Due to its significant steric bulk at the 2 and 6 positions, it is the preferred N-amino building block for synthesizing sterically demanding hydrazone ligands used in transition-metal catalysis. In these advanced applications, unhindered amines fail to provide the necessary spatial environment for effective stereocontrol.

Superelectrophilic Intermediates

In advanced organic methodology, it serves as a specialized reactant for generating superelectrophilic intermediates during 1,5-cyclization reactions. The specific steric profile provided by the methyl groups stabilizes the required conformations, allowing the cyclization to proceed efficiently where simpler analogs might degrade or undergo side reactions.

Application Fit

Application
Selection Property
Validation Focus
Clopamide & pirsidomine intermediate scale-up
Process yield and cis-stereochemistry retention
Supplier route achieving >90% yield via Pd/Fe(II) catalysis; confirm cis-2,6-dimethyl configuration
Nicotinic receptor allosteric modulator research
2,6-Dimethyl substitution for ion channel site binding context
Binding affinity profile vs. mono-methyl analogs; N-amino derivatization compatibility
Nitrosamine risk-mitigated synthesis (ICH M7)
Steric resistance to N-nitrosation
Relative nitrosation rate ranking; confirm suppression under process-relevant pH and nitrite conditions
Catalytic HDN catalyst benchmarking
Steric-driven mechanism switch (E2 vs SN2)
Reaction pathway verification using 2,6-dimethylpiperidine probe under relevant HDN conditions

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

61147-58-8
39135-39-2

Explore Compound Types